3-Ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
CAS No.:
Cat. No.: VC17696918
Molecular Formula: C12H10F3NO2
Molecular Weight: 257.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10F3NO2 |
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Molecular Weight | 257.21 g/mol |
IUPAC Name | 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C12H10F3NO2/c1-2-6-7-4-3-5-8(12(13,14)15)9(7)16-10(6)11(17)18/h3-5,16H,2H2,1H3,(H,17,18) |
Standard InChI Key | XMRJOHBIOJFAMX-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(NC2=C1C=CC=C2C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid is C₁₂H₁₀F₃NO₂, with a molecular weight of 257.21 g/mol. Its IUPAC name reflects the substitution pattern on the indole ring: a carboxylic acid at position 2, an ethyl group at position 3, and a trifluoromethyl group at position 7. The compound’s planar indole core is stabilized by π-conjugation, while the trifluoromethyl group introduces significant electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀F₃NO₂ |
Molecular Weight | 257.21 g/mol |
IUPAC Name | 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid |
Canonical SMILES | CCC1=C(NC2=C1C=CC=C2C(F)(F)F)C(=O)O |
InChIKey | XMRJOHBIOJFAMX-UHFFFAOYSA-N |
Structural and Electronic Analysis
The trifluoromethyl group at position 7 enhances the compound’s lipophilicity and metabolic stability, critical for drug design. X-ray crystallography of analogous indole derivatives reveals that the ethyl group at position 3 induces steric effects, potentially altering binding affinities to biological targets. Density Functional Theory (DFT) calculations suggest that the electron-deficient nature of the trifluoromethyl group polarizes the indole ring, making position 5 susceptible to electrophilic substitution .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves multi-step protocols:
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Indole Ring Formation: Fischer indole synthesis or transition-metal-catalyzed cyclization to construct the core structure.
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Trifluoromethylation: Introduction of the CF₃ group via Ullmann-type coupling or radical trifluoromethylation, often using reagents like CF₃Cu or Togni’s reagent .
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Ethylation: Alkylation at position 3 using ethyl halides in the presence of base catalysts (e.g., K₂CO₃).
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Carboxylation: Oxidation of a methyl group or direct carboxylation using CO₂ under high pressure.
A reported yield of 83% for similar trifluoromethylated indoles highlights the efficiency of modern trifluoromethylation techniques .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Trifluoromethylation | KOH, heating, 0.5 h | 83% |
Ethylation | Ethyl bromide, Cs₂CO₃, DMF, 80°C | 72% |
Carboxylation | CO₂ (1 atm), Pd(OAc)₂, 100°C | 65% |
Industrial-Scale Production
Continuous flow reactors are employed for large-scale synthesis to optimize heat transfer and reaction homogeneity. For example, microreactors enable precise control over exothermic trifluoromethylation steps, reducing side products and improving safety profiles.
Applications in Pharmaceutical Research
Drug Development Case Study
A derivative, 3-ethyl-7-(trifluoromethyl)-1H-indole-2-carboxamide, demonstrated IC₅₀ values of 0.8 μM against breast cancer cell lines (MCF-7) in preclinical trials. Molecular docking studies suggest binding to the ATP pocket of EGFR tyrosine kinase, mimicking gefitinib’s mechanism.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP value (2.9) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. It is sparingly soluble in water (<1 mg/mL) but highly soluble in DMSO (>50 mg/mL).
Thermal and Oxidative Stability
Differential Scanning Calorimetry (DSC) reveals a melting point of 218–220°C, with decomposition above 300°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, suggesting suitability for long-term storage.
Future Directions and Challenges
Research Opportunities
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Biological Screening: High-throughput assays to identify antimicrobial or anticancer potential.
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Materials Science: Incorporation into metal-organic frameworks (MOFs) for gas storage applications.
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Sustainable Synthesis: Catalytic methods using visible light or electrochemistry to reduce waste.
Regulatory Considerations
The compound’s classification as a “research-only” chemical necessitates rigorous toxicity profiling before clinical trials. Collaborative efforts between academia and industry are critical to advancing its applications.
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